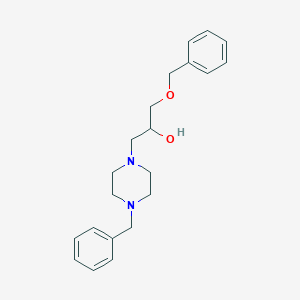
2-Quinazolin-4-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinazolin-4-ylguanidine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 2-Quinazolin-4-ylguanidine, can be achieved through various methods. Common synthetic routes include:
Microwave-assisted reaction: This method accelerates the reaction process, providing high yields under mild conditions.
Metal-mediated reaction: Transition metals such as copper and iridium are used to catalyze the formation of quinazoline derivatives.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. These methods offer high atom-economy, mild reaction conditions, and simple operation, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Quinazolin-4-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidant in the oxidative decarboxylation of α-amino acids.
Reduction: Hydrazinyl and nitrofuryl-hydrazinyl pharmacophores are used to enhance antitrypanosomal activity.
Substitution: Copper (II) acetate and mild bases are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
2-Quinazolin-4-ylguanidine has a wide range of applications in scientific research:
Mécanisme D'action
2-Quinazolin-4-ylguanidine can be compared with other quinazoline derivatives:
Quinazolinones: These compounds are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinolines and Quinolones: These compounds exhibit antibacterial, antifungal, and antiviral activities and are used in the development of antimicrobial agents.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets, leading to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
- Quinazolinones
- Quinolines
- Quinolones
Propriétés
Numéro CAS |
6635-74-1 |
|---|---|
Formule moléculaire |
C9H9N5 |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-quinazolin-4-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-9(11)14-8-6-3-1-2-4-7(6)12-5-13-8/h1-5H,(H4,10,11,12,13,14) |
Clé InChI |
MQGZDHWVKOXVCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)


![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)

![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)


![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)


